molecular formula C7H10ClN3S B3244365 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine CAS No. 161611-29-6

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine

Cat. No.: B3244365
CAS No.: 161611-29-6
M. Wt: 203.69 g/mol
InChI Key: MTUMEVHOAPCFGL-UHFFFAOYSA-N
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Description

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H10ClN3S. This compound is part of the pyrimidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom, a dimethylamino group, and a methylthio group in its structure makes it a versatile compound for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine typically involves the chlorination of N,N-dimethyl-2-(methylthio)pyrimidin-4-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 6-position of the pyrimidine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like H2O2 or m-CPBA in solvents like dichloromethane (DCM) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups replacing the chlorine atom.

    Oxidation: Products include sulfoxides or sulfones of the original compound.

    Reduction: Products include dechlorinated or modified pyrimidine derivatives.

Scientific Research Applications

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the dimethylamino group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The methylthio group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(methylthio)pyrimidin-4-amine
  • 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine
  • 4-Amino-6-chloro-2-(methylthio)pyrimidine

Uniqueness

6-Chloro-N,N-dimethyl-2-(methylthio)pyrimidin-4-amine is unique due to the presence of both the dimethylamino and methylthio groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

6-chloro-N,N-dimethyl-2-methylsulfanylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUMEVHOAPCFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (5.0 g, 26 mmol), N,N-diisopropylethylamine (3.1 g, 26 mmol), triethylamine (7.15 mL, 51 mmol), and N,N-dimethylamine hydrochloride (2.09 g, 26 mmol) in tetrahydrofuran (50 mL) was heated at reflux for 16 hours. The solvent was removed and the crude material was redissolved in EtOAc and washed with a solution of citric acid (2×100 mL), followed by water (2×100 mL) and brine (2×100 mL). The organic layers were combined, dried over anhydrous MgSO4, concentrated and purified by flash chromatography [eluent: EtOAc/hexane (1:19)], giving the desired product (3.89 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
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3.1 g
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reactant
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Quantity
7.15 mL
Type
reactant
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2.09 g
Type
reactant
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Quantity
50 mL
Type
solvent
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Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of 46 g 2-methylthio-4,6-dichloropyrimidine in 250 ml dioxane, were added at room temperature and over a period of 10 minutes, 65.6 ml of 40% dimethylammonia-solution in water and the mixture was stirred for one hour. The solvent was evaporated and the residue purified on silica gel with toluene as eluent to give 57.0 g (97.9%) of 2-methylthio-4-chloro-6-(N,N-dimethylamino)-pyrimidine of m.p. 102° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
65.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

4,6-dichloro-2-methylmercaptopyrimidine (10.0 g, 51 mmol) and diisopropyl ethylamine (17.5 ml, 102 mmol) was dissolved in tetrahydrofuran (400 ml), and a 50% aqueous dimethylamine solution (7.6 ml, 84 mmol) was dripped over the course of 1 hour into this solution under ice cooling. After this mixture liquid was agitated overnight at room temperature, water was added and extraction was carried out 2 times with ethyl acetate. After washing the organic layer with saturated saline, drying was done with MgSO4, the solvent was distilled away under reduced pressure, and 6-chloro-4-dimethylamino-2-methylmercaptopyrimidine was obtained. This was used for the next reaction without separation or refinement. Morpholine (100 ml) was added to this, and it was agitated overnight at 100 degrees Celsius. After allowing to cool, water was added and extraction was carried out 2 times with dichloromethane. After washing the organic layer with saturated saline, drying was done with MgSO4, the solvent was distilled away under reduced pressure. The residue was washed with ether and 11.3 g of coarse crystals of 4-dimethylamino-2-methylsulfanyl-6-morpholinopyrimidine was obtained (2 step yield: 87%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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